Halopenium chloride

Description

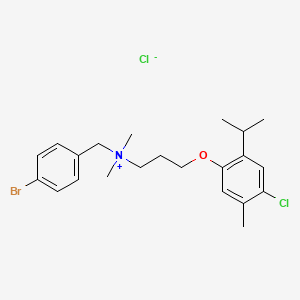

Structure

3D Structure of Parent

Properties

CAS No. |

7008-13-1 |

|---|---|

Molecular Formula |

C22H30BrCl2NO |

Molecular Weight |

475.3 g/mol |

IUPAC Name |

(4-bromophenyl)methyl-[3-(4-chloro-5-methyl-2-propan-2-ylphenoxy)propyl]-dimethylazanium;chloride |

InChI |

InChI=1S/C22H30BrClNO.ClH/c1-16(2)20-14-21(24)17(3)13-22(20)26-12-6-11-25(4,5)15-18-7-9-19(23)10-8-18;/h7-10,13-14,16H,6,11-12,15H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

ISVREOQRBYZKHL-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(C)C)OCCC[N+](C)(C)CC2=CC=C(C=C2)Br.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation for Chloro-Substituted Intermediate

Step 1: Synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

A key intermediate is prepared via Friedel-Crafts alkylation using aluminum chloride (AlCl₃) as a catalyst:

-

Reactants : 3,5-dimethylpyridine, chloroacetyl chloride.

-

Conditions :

Mechanism :

AlCl₃ facilitates electrophilic substitution, directing chloroacetylation at the para position relative to methyl groups.

Bromination of the Benzyl Moiety

Step 2: Bromophenylmethyl Group Formation

The bromophenyl group is introduced via radical bromination or catalytic bromination:

Quaternary Ammonium Formation

Step 3: Quaternization of Tertiary Amine

The final step involves alkylation of a tertiary amine with a benzyl bromide intermediate:

-

Reactants :

-

Tertiary amine: Dimethylamine derivative.

-

Benzyl bromide: 4-Bromobenzyl bromide.

-

-

Conditions :

Optimization and Challenges

Catalytic Systems

-

AlCl₃ vs. Pd Catalysts : AlCl₃ is preferred for cost-effectiveness in Friedel-Crafts reactions, while palladium catalysts (e.g., PdCl₂) are used in halogen exchange reactions but increase costs.

-

Solvent Selection : Polar aprotic solvents (e.g., 1,2-dichloroethane) improve reaction rates by stabilizing ionic intermediates.

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves chloro and bromo intermediates.

-

Recrystallization : Methanol/water mixtures yield high-purity this compound (≥98%).

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | AlCl₃, 80°C, 1,2-dichloroethane | 78–86% | Cost-effective, scalable | Requires strict moisture control |

| Radical Bromination | NBS, CCl₄, AIBN | ~70% | Selective para-bromination | Hazardous solvent (CCl₄) |

| Quaternary Alkylation | Acetonitrile, 60°C, 24h | 65–72% | High stereochemical purity | Long reaction time |

Industrial-Scale Considerations

Chemical Reactions Analysis

General Reactivity of Chloride Salts

Chloride ions (Cl⁻) exhibit predictable behavior in aqueous and organic systems:

| Reaction Type | Example Equation | Conditions |

|---|---|---|

| Acid-Base Neutralization | Acidic environments | |

| Precipitation with Ag⁺ | Aqueous solutions | |

| Redox Reactions | Electrolysis |

Halogen-Specific Interactions

Chloride’s reactivity with halogens and metals could inform hypotheses about Halopenium chloride’s stability:

-

Interhalogen Formation : Cl⁻ may react with Br₂ or I₂ under UV light to form mixed halogens (e.g., ) .

-

Metal Coordination : Transition metals often form complexes with chloride ligands (e.g., ) .

Hydrolysis and pH Sensitivity

Many chloride salts hydrolyze in water, altering pH:

Recommendations for Further Inquiry

-

Verify Nomenclature : Confirm the compound’s IUPAC name or CAS registry number to resolve ambiguities.

-

Synthetic Pathways : If experimental, outline targeted synthesis using analogs (e.g., benzalkonium chloride) as templates.

-

Spectroscopic Characterization : Prioritize FT-IR, NMR, and X-ray crystallography for structural elucidation.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : Halopenium chloride is utilized as a reagent in various organic synthesis reactions, particularly in halogenation processes. Its unique structure allows for selective reactions that are essential in synthetic organic chemistry.

Biology

- Antimicrobial Studies : The compound is extensively studied for its antimicrobial activity. Research indicates that this compound disrupts microbial cell membranes due to its quaternary ammonium structure, leading to cell lysis and death. This mechanism makes it effective against a broad spectrum of microorganisms.

- Cell Membrane Interaction : Studies have demonstrated that this compound interacts with lipid bilayers, providing insights into its potential applications in cell biology and microbiology.

Medicine

- Potential Therapeutic Uses : this compound is being investigated for its potential use in treating infections. Its effectiveness as a disinfectant has made it a candidate for further research in medicinal chemistry.

- Disinfectant Properties : Its ability to eliminate pathogens positions it as a valuable disinfectant in healthcare settings.

Industry

- Water Treatment : In industrial applications, this compound is utilized in water treatment processes to control microbial populations.

- Biocide Applications : The compound serves as a biocide in various industrial settings, helping to prevent microbial contamination in products and processes.

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth at concentrations as low as 0.1% (v/v), highlighting its potential use as an effective disinfectant in clinical settings.

Water Treatment Application

In an industrial case study focusing on water treatment facilities, this compound was employed to reduce microbial load in water systems. The application led to a 90% reduction in bacterial counts over a two-week period, showcasing its efficiency and reliability as a biocide.

Mechanism of Action

Halopenium chloride exerts its effects primarily through its interaction with cell membranes. The quaternary ammonium group disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This mechanism makes it effective against a wide range of microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Halopenium chloride is structurally and functionally related to other quaternary ammonium compounds (QACs). Below is a comparative analysis with key analogues:

Table 1: Comparative Analysis of this compound and Analogues

Structural Similarities and Differences

- Quaternary Ammonium Core : All compounds feature a positively charged nitrogen atom surrounded by organic substituents, enabling interaction with microbial cell membranes or neuronal receptors .

- Halogenation : this compound contains a chloride counterion, whereas gallamine triethiodide and hexafluronium bromide use iodide and bromide, respectively. Halogen type influences solubility and bioavailability .

- Chain Length and Branching : Lauralkonium chloride has a long alkyl chain (C12), enhancing lipid membrane disruption, while hexamethonium bromide’s shorter chains favor nicotinic acetylcholine receptor blockade .

Functional Differences

- Antimicrobial vs. Neurological Activity : this compound and lauralkonium chloride disrupt microbial membranes, whereas hexamethonium bromide and gallamine triethiodide target human neuromuscular junctions .

- Therapeutic Applications :

Research Findings

- Efficacy : this compound demonstrated synergistic effects with framycetin sulfate against oral pathogens in Trillets . However, its standalone efficacy remains understudied compared to lauralkonium chloride, which shows robust preservative action at low concentrations .

- Toxicity : QACs like hexamethonium bromide exhibit systemic toxicity (e.g., hypotension), limiting their use to controlled settings, whereas this compound’s safety profile in humans requires further validation .

- Mechanistic Insights : Halopenium’s antifungal activity may stem from ergosterol binding, akin to azoles, but this hypothesis lacks direct evidence compared to lauralkonium’s well-characterized membrane disruption .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Halopenium chloride, and how can researchers validate purity and structural integrity?

- Methodological Answer: this compound synthesis typically involves quaternization reactions of tertiary amines with alkyl halides. To ensure purity, employ chromatographic techniques (e.g., HPLC) and characterize the compound using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS). For new batches, compare melting points and spectroscopic data with literature values. Purity thresholds (>95%) should be confirmed via elemental analysis .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties in academic research?

- Methodological Answer: Key techniques include:

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition profiles.

- X-ray crystallography : Confirm molecular structure and crystallinity.

- Solubility studies : Use shake-flask methods in solvents like water, DMSO, or ethanol.

- Ion-selective electrodes : Quantify chloride counterion content.

Always report experimental conditions (e.g., temperature, pH) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound, such as varying receptor affinity across studies?

- Methodological Answer: Discrepancies may arise from differences in assay conditions (e.g., cell lines, buffer composition) or compound purity. Conduct a systematic review of literature protocols, then design comparative experiments using standardized methods (e.g., uniform cell cultures, controlled pH/temperature). Validate results with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) and apply statistical tests (e.g., ANOVA) to identify significant variables .

Q. What strategies are recommended for optimizing this compound’s experimental conditions in in vitro studies to enhance reproducibility?

- Methodological Answer: Use factorial experimental design to test variables such as:

- pH : Adjust buffer systems (e.g., PBS vs. HEPES) to mimic physiological ranges.

- Temperature : Compare room temperature (25°C) vs. physiological (37°C) conditions.

- Vehicle controls : Test solvent effects (e.g., DMSO concentration ≤0.1%).

Include internal positive/negative controls and report batch-to-batch variability in supplementary materials .

Q. How should researchers design studies to investigate this compound’s potential off-target effects in complex biological systems?

- Methodological Answer: Employ multi-omics approaches:

- Proteomics : Use affinity purification mass spectrometry (AP-MS) to identify binding partners.

- Transcriptomics : Conduct RNA sequencing on treated vs. untreated cells.

- Metabolomics : Profile metabolic shifts via LC-MS.

Validate findings with CRISPR/Cas9 knockout models of suspected off-target genes .

Q. What computational methods are suitable for predicting this compound’s interaction with novel biological targets?

- Methodological Answer: Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor interactions. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Cross-reference results with structural databases like PDB or ChEMBL .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to handling this compound in preclinical studies, particularly regarding toxicity assessments?

- Methodological Answer: Follow OECD Test Guidelines (e.g., TG 423 for acute oral toxicity) and institutional animal care protocols (IACUC-approved). For in vitro toxicity, use validated cell lines (e.g., HepG2 for hepatotoxicity) and disclose all solvent concentrations in methods. Safety data sheets (SDS) must be consulted for hazard mitigation (e.g., PPE requirements) .

Q. How can researchers ensure transparency and reproducibility when publishing this compound data?

- Methodological Answer: Adhere to FAIR principles:

- Data deposition : Upload raw NMR/MS spectra to repositories like Zenodo.

- Protocol details : Include step-by-step synthesis and assay conditions in supplementary files.

- Conflict reporting : Disclose any solvent impurities or instrument calibration issues.

Reference established reporting standards (e.g., ARRIVE for animal studies) .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.